molecular formula C22H24N2O3S B4584564 3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No. B4584564
M. Wt: 396.5 g/mol
InChI Key: BCNWXYYEMACVTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic acids or aldehydes, leading to intermediate compounds which are further modified to introduce additional functional groups like thiazolyl, methoxy, or ethoxy groups. A common strategy includes condensation reactions, cyclization, and substitution reactions to achieve the desired molecular architecture. For instance, derivatives of benzamide and thiazole have been synthesized using starting materials such as 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, followed by reactions with substituted benzoyl chlorides to introduce the benzamide functionality (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives reveals that these molecules can crystallize in various systems, such as triclinic or orthorhombic, depending on the specific substituents present on the benzamide ring. The crystal structure is often characterized by X-ray diffraction techniques, which can provide detailed information on lattice constants, bond angles, and distances. For example, studies have shown that similar compounds crystallize in the triclinic system and exhibit specific geometric parameters and vibrational frequencies that can be calculated using density functional theory (DFT) (Demir et al., 2015).

Scientific Research Applications

Anticancer Activity

Research on derivatives of benzamide and thiazole has shown potential anticancer activities. For example, a series of substituted benzamides were evaluated for their anticancer activity against various cancer cell lines, indicating that specific structural modifications can lead to compounds with significant anticancer properties (Ravinaik et al., 2021).

Antimicrobial Agents

Several studies have synthesized and tested thiazole derivatives for their antimicrobial efficacy. For instance, a study synthesized 2-phenylamino-thiazole derivatives and evaluated them as antimicrobial agents, finding that some synthesized molecules were more potent than reference drugs against pathogenic strains used in the study (Bikobo et al., 2017).

Molecular Structural Analysis

The structural analysis of benzamide derivatives using techniques like X-ray diffraction and DFT calculations has been conducted to understand the molecular geometry, electronic properties, and antioxidant activities. These studies provide foundational knowledge for designing compounds with desired biological activities or physical properties (Demir et al., 2015).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has shown promising nematocidal activity against certain pests, indicating the potential for developing new pesticides based on similar chemical frameworks (Liu et al., 2022).

Photophysical Properties

The study of novel compounds with potential for applications in materials science, such as fluorophores for imaging or sensors, highlights the relevance of investigating the photophysical properties of benzamide and thiazole derivatives (Padalkar et al., 2015).

properties

IUPAC Name

3,4-diethoxy-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-4-26-19-10-9-16(12-20(19)27-5-2)21(25)23-13-18-14-28-22(24-18)17-8-6-7-15(3)11-17/h6-12,14H,4-5,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNWXYYEMACVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC(=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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